1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.313. The purity is usually 95%.
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Scientific Research Applications
Chemical and Biological Properties
This compound belongs to a class of molecules with significant importance in chemical and biological research. The structural features of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea suggest potential applications in medicinal chemistry, given its urea moiety, which is known for unique hydrogen bonding capabilities. These properties make it a valuable functional group for drug-target interactions, leading to its incorporation in small molecules displaying a broad range of bioactivities. Ureas have been recognized for their applicability in drug design, modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap, Kondekar, Sadani, & Chern, 2017).
Synthesis and Application in Heterocyclic Chemistry
The synthesis and application in heterocyclic chemistry of compounds containing urea and pyrazolo[1,5-a]pyrimidine scaffolds have been explored extensively. These compounds have demonstrated a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, showcasing the versatility and potential of this class of molecules in drug discovery. The structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine derivatives emphasize the room for further exploration by medicinal chemists to develop potential drug candidates (Cherukupalli et al., 2017).
Role in Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine, a part of the molecule's structure, is known for its role in kinase inhibition. Kinase inhibitors play a crucial role in cancer therapy by blocking the signals that tumors need to grow. The pyrazolo[3,4-b]pyridine scaffold, closely related to the pyrazolo[1,5-a]pyrimidine, has been highlighted for its versatility in binding with kinases through multiple modes. This functionality underscores the importance of such scaffolds in the design of new therapeutic agents targeting a broad range of kinase-related disorders (Wenglowsky, 2013).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(19-12-4-5-14-15(7-12)23-10-22-14)17-8-11-9-18-20-6-2-1-3-13(11)20/h1-7,9H,8,10H2,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRJXFGUZJCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.